Cyclobutane vs. Acetyl Terminal Group: sp³ Fraction and 3D Shape Divergence
The target compound carries a cyclobutanecarboxamide terminus, giving a fraction sp³ of 0.62, versus the direct acetamide analog N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide which has a lower fraction sp³ due to the planar acetyl group [1]. Higher sp³ character correlates with improved aqueous solubility, reduced promiscuous aggregation, and enhanced clinical developability in fragment-to-lead campaigns. This difference is quantifiable by the Fsp³ metric widely used in drug discovery triage [2].
| Evidence Dimension | Fraction sp³ (Fsp³) — a metric for molecular shape complexity and developability |
|---|---|
| Target Compound Data | 0.62 (C₁₃H₂₂N₆O; 20 heavy atoms, 7 heteroatoms) |
| Comparator Or Baseline | N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide: estimated Fsp³ < 0.50 (acetyl group introduces only sp² carbon and sp³ methyl); N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide: Fsp³ ≈ 0.59–0.65 (oxane ring) [1]. |
| Quantified Difference | Target compound Fsp³ = 0.62; acetamide analog estimated Fsp³ < 0.50 (−Δ > 0.12); oxane analog comparable but larger ring (6-membered vs. 4-membered), different conformational landscape. |
| Conditions | Calculated from molecular formula and structure; ZINC database tranche data; PubChem structural descriptors [1][3]. |
Why This Matters
Higher Fsp³ is empirically associated with lower attrition in clinical development due to improved solubility and reduced off-target promiscuity, making the cyclobutane-bearing compound a more attractive screening candidate than the flat acetyl analog.
- [1] ZINC65437554: Substance data page — Tranche CCAB, Fraction sp³ = 0.62. ZINC Database, UCSF. View Source
- [2] Lovering, F., Bikker, J. & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
- [3] PubChem CID 121137868: Computed descriptors. National Center for Biotechnology Information. View Source
